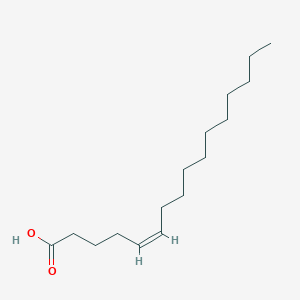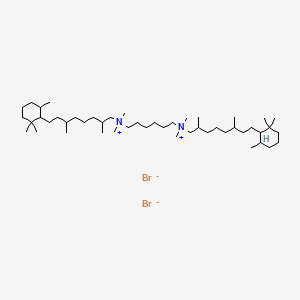
5-Bromo-2-(2-vinylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-vinylphenyl)pyridine is an organic compound with the molecular formula C13H10BrN It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a vinylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-vinylphenyl)pyridine typically involves the reaction of 2-bromopyridine with a vinyl-substituted benzene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromopyridine with a vinylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-vinylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the vinyl group.
Ethyl-Substituted Derivatives: Formed through reduction of the vinyl group.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-vinylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The vinyl group allows for further functionalization, while the bromine atom can be substituted with other groups, enabling the synthesis of diverse derivatives .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a vinyl group.
5-Bromo-2-iodopyrimidine: Contains an iodine atom instead of a vinyl group.
2-Bromo-5-aldehyde pyridine: Contains an aldehyde group instead of a vinyl group.
Uniqueness
5-Bromo-2-(2-vinylphenyl)pyridine is unique due to its combination of a bromine atom and a vinyl group, which provides distinct reactivity and functionalization possibilities. This makes it a valuable compound for the synthesis of complex organic molecules and for applications in various fields of research .
Propiedades
Fórmula molecular |
C13H10BrN |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
5-bromo-2-(2-ethenylphenyl)pyridine |
InChI |
InChI=1S/C13H10BrN/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h2-9H,1H2 |
Clave InChI |
CJJIVHHTKUATEF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)

